1-n-Propyl-3-(2-pyridyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves the reaction of N-propylamine with 2-chloropyridine in the presence of thiourea. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
Thiourea, N-propyl-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiourea, N-propyl-N-2-pyridinyl-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine, making it useful in the treatment of hyperthyroidism . The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Thiourea, N-propyl-N-2-pyridinyl-(9CI) can be compared with other similar compounds such as:
N-(2-Pyridyl)thiourea: This compound has a similar structure and is used in similar applications, including organic synthesis and pharmaceuticals.
Propylthiouracil: This compound is also used in the treatment of hyperthyroidism and has a similar mechanism of action.
Thiourea, N-propyl-N-2-pyridinyl-(9CI) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73840-16-1 |
---|---|
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-propyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
InChI Key |
CWMVLADAULRAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.